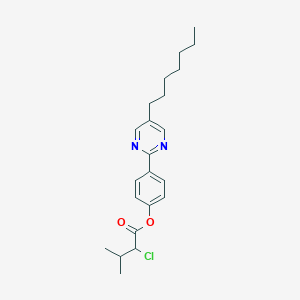![molecular formula C19H24N2O B14317899 Bis{2-[(dimethylamino)methyl]phenyl}methanone CAS No. 108346-80-1](/img/structure/B14317899.png)
Bis{2-[(dimethylamino)methyl]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(dimethylamino)methyl]phenyl}methanone, also known as Michler’s ketone, is an organic compound with the formula C17H20N2O. It is a colorless solid that is used as an intermediate in the production of dyes and pigments. This compound is particularly notable for its role in the synthesis of various dyes, including methyl violet and crystal violet .
Vorbereitungsmethoden
The synthesis of Bis{2-[(dimethylamino)methyl]phenyl}methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene. The reaction can be represented as follows :
[ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
In industrial settings, the production methods are similar but scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Bis{2-[(dimethylamino)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating dimethylamino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis{2-[(dimethylamino)methyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions due to its strong absorption properties.
Biology: It serves as a fluorescent dye in biological staining techniques.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is a key intermediate in the production of dyes and pigments for textiles, paper, and leather
Wirkmechanismus
The mechanism by which Bis{2-[(dimethylamino)methyl]phenyl}methanone exerts its effects is primarily through its role as a photosensitizer. It absorbs light energy and transfers it to other molecules, initiating photochemical reactions. This property is utilized in various applications, including the synthesis of complex organic compounds and the development of photodynamic therapy agents .
Vergleich Mit ähnlichen Verbindungen
Bis{2-[(dimethylamino)methyl]phenyl}methanone is unique due to its strong electron-donating dimethylamino groups, which enhance its reactivity in electrophilic substitution reactions. Similar compounds include:
Benzophenone: Lacks the dimethylamino groups, making it less reactive in certain reactions.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with different substitution patterns, affecting its reactivity and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
108346-80-1 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
bis[2-[(dimethylamino)methyl]phenyl]methanone |
InChI |
InChI=1S/C19H24N2O/c1-20(2)13-15-9-5-7-11-17(15)19(22)18-12-8-6-10-16(18)14-21(3)4/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
NNOMRSXMHKBSML-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


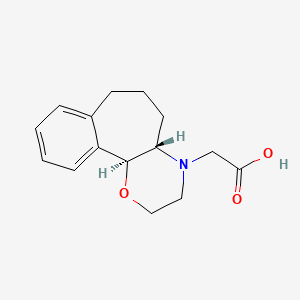
silanol](/img/structure/B14317819.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
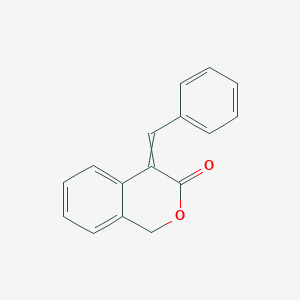

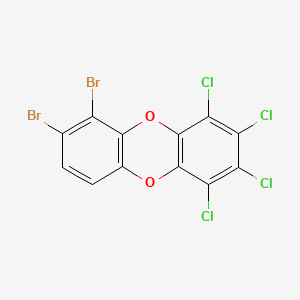
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
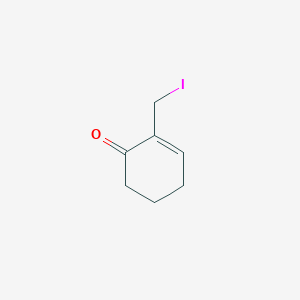


![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)


